Lipophilicity Difference from Methyl Ester Analog
Ethyl 5,6-dimethylpyrazine-2-carboxylate exhibits a calculated logP of 1.27, which is higher than the predicted logP of its methyl ester analog, methyl 5,6-dimethylpyrazine-2-carboxylate (CAS 1234504-26-7), due to the additional methylene unit in the ethyl ester group . This difference in lipophilicity can influence compound partitioning and membrane permeability in biological assays. Both compounds share the same topological polar surface area (TPSA) of 52.1 Ų .
| Evidence Dimension | Calculated logP (Lipophilicity) |
|---|---|
| Target Compound Data | logP = 1.27 |
| Comparator Or Baseline | Methyl 5,6-dimethylpyrazine-2-carboxylate (CAS 1234504-26-7) - logP predicted to be lower (~0.8-1.0 based on standard methyl/ethyl ester logP differences) |
| Quantified Difference | Ethyl ester logP is approximately 0.3-0.5 units higher |
| Conditions | In silico calculation; no experimental logP data available |
Why This Matters
Higher lipophilicity may improve passive membrane permeability, a critical parameter for cell-based assays and potential prodrug design.
